molecular formula C12H10N2O6S B1420318 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid CAS No. 1096827-33-6

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Cat. No. B1420318
M. Wt: 310.28 g/mol
InChI Key: QCGWJDCBTNENHU-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C12H10N2O6S . It has a molecular weight of 310.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O6S/c1-19-10-2-8 (12 (15)16)9 (14 (17)18)3-11 (10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.29 . It is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the current resources.

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • A study explored the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, which led to the formation of several compounds, including 2-alkyl-7-methoxy-5-nitrobenzo[b]furans (Kowalewska & Kwiecień, 2008).
    • Another research developed alternative approaches for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in preparing cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).
  • Pharmacological Applications:

    • Methoxyalkyl thiazoles, related to 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties (Falgueyret et al., 1993).
    • A group of benzoic acids, including thiazole derivatives, were synthesized and evaluated as LTD(4)-antagonists, with implications in antiasthmatic treatments (Ballart et al., 2000).
  • Chemical Modification and Properties:

    • The selective para metalation of unprotected methoxy benzoic acids, including 3-methoxy and 3,5-dimethoxy benzoic acids, was studied, showing their potential for chemical synthesis (Sinha et al., 2000).
    • Luminescent properties of lanthanide coordination compounds were influenced by electron-releasing or withdrawing groups in benzoic acid derivatives (Sivakumar et al., 2010).

properties

IUPAC Name

5-methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S/c1-19-10-2-8(12(15)16)9(14(17)18)3-11(10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWJDCBTNENHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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